![molecular formula C24H30N4O4 B4254847 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine](/img/structure/B4254847.png)
1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine
Overview
Description
1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine, also known as MPB or MPB-91, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects in various experimental models.
Mechanism of Action
The mechanism of action of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is thought to involve the inhibition of neurotransmitter uptake and/or the modulation of receptor activity. 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the uptake of dopamine and norepinephrine, which suggests that it may act as a transporter inhibitor. Additionally, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects:
1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have shown that 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine can modulate the activity of the central nervous system and alter behavior in animal models. Additionally, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine is its versatility as a tool compound in scientific research. 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine can be used to study the interactions between piperazine derivatives and various receptors, as well as the effects of transporter inhibition on neurotransmitter uptake. Additionally, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to have cytotoxic effects on cancer cells, which may have implications for cancer therapy. One of the limitations of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine is its potential toxicity, which may limit its use in certain experimental models.
Future Directions
There are several future directions for the study of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine. One direction is the development of analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the potential therapeutic applications of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine, particularly in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine and its effects on various receptors and transporters.
Scientific Research Applications
1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the uptake of dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as depression and ADHD. In pharmacology, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been used as a tool compound to study the interactions between piperazine derivatives and various receptors. In toxicology, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine has been shown to have cytotoxic effects on cancer cells, which may have implications for cancer therapy.
properties
IUPAC Name |
2-methoxy-1-[4-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-31-18-23(29)27-12-9-19(10-13-27)32-21-7-3-2-6-20(21)24(30)28-16-14-26(15-17-28)22-8-4-5-11-25-22/h2-8,11,19H,9-10,12-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZACEDJYXZVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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